4-Hydroxybenzylamine
Overview
Description
4-Hydroxybenzylamine, also known as 4-(aminomethyl)phenol, is an aromatic amine with the molecular formula C7H9NO. It is structurally characterized by a benzene ring substituted with a hydroxyl group at the para position and an aminomethyl group.
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzylamine has been found to form dimers in solution through O–H⋯N hydrogen bonds, and these dimers are stabilized by π-stacking interactions
Molecular Mechanism
Its ability to form dimers through hydrogen bonding and π-stacking interactions suggests that it may exert its effects at the molecular level through these interactions . These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its chemical structure and potential to form dimers, it is plausible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-hydroxybenzaldehyde using ammonia in the presence of a catalyst such as Raney nickel. The reaction is typically carried out in ethanol at room temperature under hydrogen pressure . The steps are as follows:
- Saturate 500 ml of ethanol with ammonia at 10°C.
- Add 122.1 g (1 mole) of 4-hydroxybenzaldehyde, 20 g of Raney nickel, and 0.1 ml of concentrated sulfuric acid.
- Stir the mixture in an autoclave for 6 hours at room temperature under a hydrogen pressure of 100 atmospheres.
- Filter off the catalyst, boil the filtrate with active charcoal, filter again, and concentrate the solution.
- Recrystallize the residue from a mixture of ethanol and ether to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to more reduced amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields reduced amines.
Substitution: Results in various substituted benzylamines.
Scientific Research Applications
4-Hydroxybenzylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxybenzylamine involves its interaction with various molecular targets. It can form hydrogen bonds and π-stacking interactions, leading to the formation of cyclic dimers. These interactions influence its reactivity and potential biological effects . In biological systems, it may act on neurotransmitter receptors and pathways, contributing to its potential neuroprotective effects .
Comparison with Similar Compounds
4-Hydroxyphenylethylamine: Similar structure but with an ethyl group instead of an aminomethyl group.
2-Hydroxybenzylamine: An isomer with the hydroxyl group at the ortho position.
4-Methoxybenzylamine: Contains a methoxy group instead of a hydroxyl group
Uniqueness: 4-Hydroxybenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable cyclic dimers through hydrogen bonding and π-stacking interactions sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(aminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJDUEKERVZLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219872 | |
Record name | 4-Hydroxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxybenzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
696-60-6 | |
Record name | 4-Hydroxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 696-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125720 | |
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Record name | 4-Hydroxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7F85B7BI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Hydroxybenzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
Record name | 4-Hydroxybenzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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